molecular formula C15H14ClNO3 B11180731 N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide

N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide

Cat. No.: B11180731
M. Wt: 291.73 g/mol
InChI Key: KAHHQOHFIFIRSX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide is a chemical compound characterized by the presence of a benzamide group substituted with a 5-chloro-2-methoxyphenyl and a 3-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxyaniline with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide

InChI

InChI=1S/C15H14ClNO3/c1-19-12-5-3-4-10(8-12)15(18)17-13-9-11(16)6-7-14(13)20-2/h3-9H,1-2H3,(H,17,18)

InChI Key

KAHHQOHFIFIRSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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